molecular formula C47H46O2P2 B3271918 SPANphos CAS No. 556797-94-5

SPANphos

Cat. No.: B3271918
CAS No.: 556797-94-5
M. Wt: 704.8 g/mol
InChI Key: RQMTZMWXNZQOPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

SPANphos is an organophosphorus compound used as a ligand in organometallic and coordination chemistry . It primarily targets metal ions in organometallic complexes, forming a chiral cavity over the face of square planar complexes . The compound is a rare example of a trans-spanning ligand and rigidly links mutually trans coordination sites .

Mode of Action

The interaction of this compound with its targets involves the formation of chelating ligands. Several this compound ligands based on a spirobichroman backbone form compounds of the type [Rh (nbd) (this compound)]BF4 (1–6) in which both norbornadiene and this compound act as cis chelating ligands . This interaction results in the formation of bimetallic complexes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of organometallic complexes. The compound’s ability to form chelating ligands and bimetallic complexes influences the coordination properties of the targeted metal ions . The downstream effects of these interactions are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

Like other organophosphorus compounds, its bioavailability and pharmacokinetics would likely depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the organism .

Result of Action

The molecular effects of this compound action involve the formation of chelating ligands and bimetallic complexes On a cellular level, the effects would depend on the specific organometallic complexes formed and their interactions with cellular components

Future Directions

The unique properties of SPANphos, particularly its ability to form cis chelating ligands, make it a promising area of study in organometallic and coordination chemistry . Future research could explore the potential applications of this compound in various chemical reactions and processes.

Biochemical Analysis

Biochemical Properties

SPANphos plays a crucial role in biochemical reactions as a ligand that facilitates the formation of stable complexes with various metals. It interacts with enzymes, proteins, and other biomolecules by forming coordination bonds. For instance, this compound forms complexes with palladium and platinum, creating stable square planar structures . These interactions are essential for catalytic processes in organic synthesis, where this compound enhances the efficiency and selectivity of the reactions.

Cellular Effects

This compound influences cellular functions by interacting with metal ions that are crucial for various cellular processes. It affects cell signaling pathways by modulating the activity of metal-dependent enzymes. For example, this compound-bound metal complexes can inhibit or activate specific enzymes, thereby altering gene expression and cellular metabolism . These changes can lead to variations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form stable coordination complexes with metals. The C2-symmetric backbone of this compound creates a chiral environment that can influence the stereochemistry of the reactions it catalyzes . This chiral environment is crucial for the selective activation or inhibition of enzymes, which can lead to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard conditions, but its complexes with metals can degrade over time, leading to a decrease in catalytic activity . Long-term studies have shown that this compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance catalytic activity and improve metabolic processes. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that require metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, this compound can enhance the activity of enzymes involved in the synthesis of complex organic molecules, thereby affecting overall metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The distribution of this compound-bound metal complexes can affect their catalytic activity and the overall biochemical processes within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound can effectively participate in the biochemical reactions it is involved in, enhancing its overall efficacy.

Properties

IUPAC Name

(8'-diphenylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(35-19-11-7-12-20-35)36-21-13-8-14-22-36)48-47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)49-47)51(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMTZMWXNZQOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5(CC2(C)C)CC(C6=C(O5)C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H46O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501336643
Record name SPANphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556797-94-5
Record name SPANphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501336643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name racemic-8,8'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[2H-1-benzopyran]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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